molecular formula C8H11N5S B2455749 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide CAS No. 96699-87-5

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide

Cat. No.: B2455749
CAS No.: 96699-87-5
M. Wt: 209.27
InChI Key: XAHYPRWKUUNOHD-SDQBBNPISA-N
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Description

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide is a compound with the molecular formula C8H11N5S and a molecular weight of 209.27 g/mol. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide typically involves the reaction of 1-(2-pyridinyl)ethanone with hydrazinecarbothioamide in the presence of a suitable solvent such as methanol or acetonitrile . The reaction is usually carried out under reflux conditions for a specified period to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological processes. Additionally, its hydrazine and thiohydrazide groups can participate in redox reactions, influencing cellular functions .

Comparison with Similar Compounds

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide can be compared with similar compounds such as:

    2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide: This compound has a similar structure but differs in its functional groups.

    2-{1-[(1-(2-Pyridinio)ethylidene)hydrazono]ethyl}pyridinium diperchlorate: This compound is formed through template condensation in the presence of chromium (III) ions and has distinct crystallographic properties.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes with metal ions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-amino-3-[(Z)-1-pyridin-2-ylethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-6(12-13-8(14)11-9)7-4-2-3-5-10-7/h2-5H,9H2,1H3,(H2,11,13,14)/b12-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHYPRWKUUNOHD-SDQBBNPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NN)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)NN)/C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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